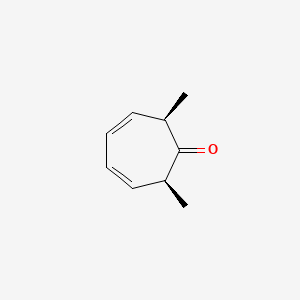
(2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one is a chiral organic compound with a unique seven-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular aldol condensation of a diketone precursor, followed by selective reduction and methylation steps. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide, and the reactions are typically carried out in aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Diols.
Substitution: Substituted cycloheptadienes.
Applications De Recherche Scientifique
(2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,7S)-2,7-Diacetoxytridecane: A compound with similar stereochemistry but different functional groups and applications.
(2R,7S)-2,7-Difluorocycloheptan-1-one: Another seven-membered ring compound with fluorine substituents, used in different chemical contexts.
Uniqueness
(2R,7S)-2,7-Dimethylcyclohepta-3,5-dien-1-one is unique due to its specific ring structure and the presence of two methyl groups at distinct positions. This configuration imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
85236-00-6 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
(2S,7R)-2,7-dimethylcyclohepta-3,5-dien-1-one |
InChI |
InChI=1S/C9H12O/c1-7-5-3-4-6-8(2)9(7)10/h3-8H,1-2H3/t7-,8+ |
Clé InChI |
LQCRMLKFLQSYFH-OCAPTIKFSA-N |
SMILES isomérique |
C[C@@H]1C=CC=C[C@@H](C1=O)C |
SMILES canonique |
CC1C=CC=CC(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


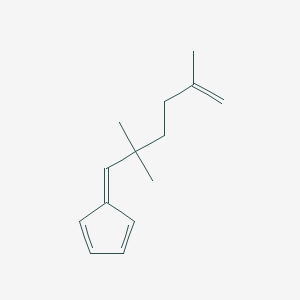
![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/structure/B14415834.png)
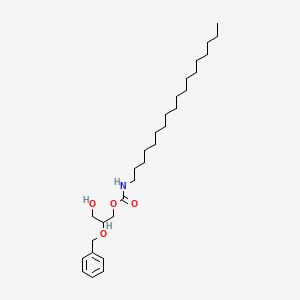
![1-[Chloro(furan-2-yl)methylidene]pyrrolidin-1-ium](/img/structure/B14415840.png)
![2-[2-(1-Chloro-2-oxo-2-phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B14415841.png)
![Diethyl [1-(methylsulfanyl)propyl]phosphonate](/img/structure/B14415843.png)
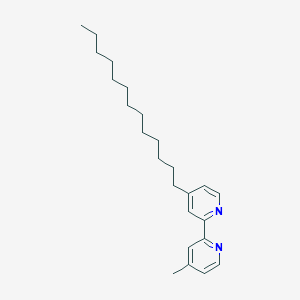
![3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14415863.png)
![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)
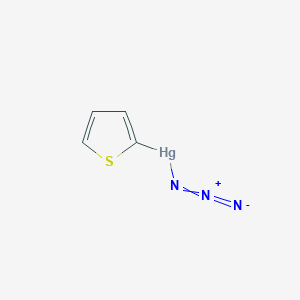
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)
![Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate](/img/structure/B14415882.png)
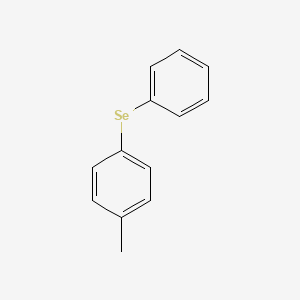
![2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14415898.png)
